molecular formula C21H37N3 B1251723 Nitensidine A

Nitensidine A

Cat. No. B1251723
M. Wt: 331.5 g/mol
InChI Key: WWGVMWNCEFTAEP-IWGRKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitensidine A is a natural product found in Pterogyne nitens with data available.

Scientific Research Applications

Osteoclastic Cell Death

Nitensidine A, a guanidine alkaloid from Pterogyne nitens, exhibits significant anti-osteoclastic effects. This was observed in a study where it reduced the number of osteoclasts, multinucleated giant cells responsible for bone metabolism, on culture plates. The study highlighted Nitensidine A's concentration-dependent anti-osteoclastic activity, which was about threefold stronger than its counterpart pterogynine. This effect is suggested to be due to the structural features of Nitensidine A, particularly the imino nitrogen atom and its isoprenyl moiety (Tajima et al., 2015).

Interaction with Human ABC Transporter ABCB1

Another study explored Nitensidine A's interaction with the human ATP-binding cassette (ABC) transporter ABCB1. Nitensidine A stimulated the ATPase activity of ABCB1 as strongly as the control drug verapamil. The study suggests that Nitensidine A's effect on ABCB1 is significant, as it was synergistically enhanced in combination with verapamil. This research points to Nitensidine A as a novel substrate for ABCB1, and the study's molecular docking analysis further supports this interaction (Tajima et al., 2014).

Antimicrobial Activity

Pterogyne nitens, the plant from which Nitensidine A is derived, has shown antimicrobial activity against opportunistic fungi like Candida species and Cryptococcus neoformans. Nitensidine A, along with other guanidine alkaloids isolated from P. nitens, showed moderate activity against these fungi, indicating potential applications in antifungal therapy (Regasini et al., 2010).

Cytotoxicity in Cancer Cell Lines

Nitensidine A has been tested for cytotoxicity against various human cancer cell lines. In a study exploring guanidine alkaloids from Pterogyne nitens, Nitensidine A exhibited cytotoxic effects on HL-60 (human myeloblastic leukemia) and SF-245 (human glioblastoma) cells. This suggests potential applications in cancer research and therapy (Regasini et al., 2009).

properties

Product Name

Nitensidine A

Molecular Formula

C21H37N3

Molecular Weight

331.5 g/mol

IUPAC Name

1,2-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine

InChI

InChI=1S/C21H37N3/c1-17(2)9-7-11-19(5)13-15-23-21(22)24-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H3,22,23,24)/b19-13+,20-14+

InChI Key

WWGVMWNCEFTAEP-IWGRKNQJSA-N

Isomeric SMILES

CC(=CCC/C(=C/CNC(=NC/C=C(\C)/CCC=C(C)C)N)/C)C

Canonical SMILES

CC(=CCCC(=CCNC(=NCC=C(C)CCC=C(C)C)N)C)C

synonyms

nitensidine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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